Product packaging for Methyl Violet B base(Cat. No.:CAS No. 1733-13-7)

Methyl Violet B base

Cat. No.: B7814518
CAS No.: 1733-13-7
M. Wt: 357.5 g/mol
InChI Key: AMPCGOAFZFKBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl Violet B base is a useful research compound. Its molecular formula is C24H27N3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N3 B7814518 Methyl Violet B base CAS No. 1733-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPCGOAFZFKBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014941
Record name C.I. Solvent Violet 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name Methyl violet
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15551
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1733-13-7, 52080-58-7
Record name 4,4′-[[4-(Methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethylpararosaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Solvent Violet 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Solvent Violet 8
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Violet 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Solvent Violet 8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL VIOLET 2B FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JIJ2C6AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical and Evolutionary Context of Methyl Violet Dyes

Genesis and Early Synthesis of Methyl Violet (Lauth, Kern)

The genesis of Methyl Violet can be traced to the work of Charles Lauth. In 1861, Lauth, a French chemist, began investigating the reactions of oxidizing agents on mono- and dimethylaniline, precursors to the rosaniline dyes. dal.ca His efforts led to the synthesis of a beautiful violet dye, which was subsequently marketed in 1866. dal.ca This dye became known as Methyl Violet, distinguishing it from other violet dyes of the time, such as Hofmann's Violet. dal.ca

The discovery and preparation of Methyl Violet represented a logical progression from the manufacture of magenta (homorosaniline chloride), another early synthetic dye. dal.ca While the processes evolved over time, Methyl Violet is considered one of the few synthetic dyestuffs that can be directly traced back to aniline (B41778) as a starting material. dal.ca

Another key figure in the history of Methyl Violet, specifically one of its components, Crystal Violet (Methyl Violet 10B), was Alfred Kern. Crystal Violet was first independently synthesized by Alfred Kern in 1883 while working in Basel. arkajainuniversity.ac.inwikiwand.com Kern later collaborated with German chemist Heinrich Caro at BASF to optimize the synthesis, which initially involved the use of the highly toxic phosgene (B1210022). wikiwand.comwikipedia.org Kern also discovered that using diethylaniline instead of dimethylaniline could produce a related violet dye. arkajainuniversity.ac.inwikiwand.com

Early methods for manufacturing Methyl Violet involved the action of oxidizing agents on dimethylaniline. dal.ca One such method, developed by H.J.M. Creighton, involved mixing copper sulphate with sodium chloride, followed by the addition of phenol (B47542) and dimethylaniline. dal.ca Copper sulphate acted as the oxidizing agent, reacting with sodium chloride to form cupric chloride, which was then reduced to cuprous chloride. dal.ca

Evolution of Industrial Production and Formulations (e.g., "Violet de Paris")

Following Lauth's initial synthesis, Methyl Violet quickly moved into industrial production. From 1866 onwards, the Saint-Denis-based firm of Poirrier et Chappat manufactured Methyl Violet and marketed it under the name "Violet de Paris". arkajainuniversity.ac.inwikiwand.comwikipedia.org This name became synonymous with the early industrial output of this vibrant dye.

"Violet de Paris" was not a single, pure compound but rather a mixture of methylated pararosanilines, specifically the tetra-, penta-, and hexamethylated variants. wikiwand.comwikipedia.org This compositional variability was characteristic of early synthetic dye production.

Industrial production methods evolved, and while early processes might have involved oxidizing agents like copper sulphate, later methods for producing Crystal Violet, a key component of many Methyl Violet formulations, involved the condensation of dimethylaniline with phosgene to produce Michler's ketone, which was then reacted with additional dimethylaniline. wikiwand.com Another route involved the condensation of formaldehyde (B43269) and dimethylaniline to yield a leuco dye, which could then be oxidized. wikiwand.com

Historical Compositional Variability and Nomenclature of Methyl Violet Variants (e.g., Methyl Violet 2B, 6B, 10B, Gentian Violet)

The term "Methyl Violet" historically encompassed a family of related organic compounds that primarily served as dyes. wikipedia.orgthegoodscentscompany.com These compounds are triphenylmethane (B1682552) dyes, and their color could be altered depending on the number of methyl groups attached to the amine functional groups. wikipedia.org Methyl violets are typically mixtures of tetramethyl, pentamethyl, and hexamethyl pararosanilines. wikipedia.orgstainsfile.com

The historical nomenclature of Methyl Violet variants, such as Methyl Violet 2B, 6B, and 10B, reflected their varying degrees of methylation and the resulting color shades. stainsfile.com The more methylated the dye, the darker or bluer the violet shade would be. stainsfile.com Methyl Violet 2B generally refers to the tetramethylated pararosaniline, Methyl Violet 6B to the pentamethylated, and Methyl Violet 10B to the hexamethylated pararosaniline. wikipedia.orgstainsfile.comresearchgate.net

Gentian Violet is another name frequently associated with this group of dyes. Historically, "Gentian Violet" was often used to refer to a poorly defined mixture of violet rosanilins. wikiwand.comwikipedia.org Today, Gentian Violet USP is defined as hexamethylrosaniline, which is essentially Crystal Violet or Methyl Violet 10B. nih.govmacsenlab.com However, early preparations marketed as Gentian Violet, such as the stain popularized by George Grubler, likely contained mixtures of methylated pararosaniline dyes, potentially very similar to Lauth's Methyl Violet. wikiwand.com The name Gentian Violet persisted for histological stains even though it wasn't consistently used in the dye and textile industries. wikiwand.com

The compositional variability in early Methyl Violet samples was significant, with some historical samples of "Methyl violet" and "Methyl violet 6B" even containing benzylated pararosanilines in addition to methylated ones. researchgate.net This highlights the complexity and lack of strict standardization in the production of early synthetic dyestuffs.

Historical Compositional Trends of Methyl Violet Variants

VariantPrimary Components (Historical)Typical Methylation LevelApproximate Shade
Methyl Violet (General)Mixture of tetra-, penta-, and hexamethylated pararosanilinesMixedViolet
Methyl Violet 2BTetramethylated pararosaniline (Basic Violet 1)TetramethylRedder Violet
Methyl Violet 6BPentamethylated pararosanilinePentamethylViolet
Methyl Violet 10BHexamethylated pararosaniline (Crystal Violet, Basic Violet 3)HexamethylBluer Violet/Crystal Violet
Gentian VioletHistorically variable mixture; later primarily Hexamethylated pararosaniline (Crystal Violet)Variable; later HexamethylViolet

Note: This table reflects historical compositions which could vary. Modern standards may define these variants more precisely.

Early Academic and Industrial Research Applications (e.g., histology, microbiology, textile dyeing)

Methyl Violet dyes found rapid and widespread application in various fields following their development. Their intense color and affinity for certain materials made them valuable tools in both academic research and industrial processes.

One of the earliest and most significant applications was in textile dyeing, providing vibrant purple hues that were previously difficult or expensive to achieve with natural dyes. wikiwand.comwikipedia.orgresearchgate.net Methyl Violet was widely used for dyeing textiles, paper, and leather. wikiwand.commacsenlab.comindiamart.com

In academic research, Methyl Violet became important in the fields of histology and microbiology. As early as 1875, Lauth's Methyl Violet was used as a stain by Victor André Cornil. wikiwand.com The dye's ability to selectively stain cellular components made it useful for microscopic examination of tissues and microorganisms.

The antiseptic properties of Gentian Violet (Methyl Violet 10B) were discovered by German ophthalmologist Jakob Stilling in 1890. arkajainuniversity.ac.inwikiwand.comwikipedia.org He published research on its bactericidal effects, and it was subsequently marketed as an antiseptic. arkajainuniversity.ac.inwikipedia.org Early research by Conradi and Drigalski in 1902 demonstrated that the dye was particularly effective against most gram-positive bacteria, with less effect on gram-negative bacteria like Bacillus Typhi and Bacillus Coli. arkajainuniversity.ac.in

Methyl Violet, particularly Methyl Violet 10B (Crystal Violet), became a primary stain in the Gram stain technique, developed by Hans Christian Gram in 1884. wikiwand.commacsenlab.com Gram's method, which utilizes the differential staining properties of crystal violet and a counterstain, remains a fundamental technique for classifying bacteria based on their cell wall composition. macsenlab.com

Beyond textiles and biological staining, Methyl Violet also found early industrial uses in inks for printing, ball-point pens, and inkjet printers. wikiwand.com Historically, it was the most common dye used in early duplication machines such as the mimeograph and ditto machine. wikiwand.com It was also used to color various products like fertilizer, antifreeze, and detergent. wikiwand.com

Advanced Spectroscopic and Analytical Methodologies for Methyl Violet B Base Analysis

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Interaction and Degradation Studies

UV-Vis spectrophotometry is a widely used technique for studying the properties and transformations of Methyl Violet B base in solution. It relies on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the dye molecules. Changes in the absorption spectra can indicate changes in the chemical environment, interactions with other substances, or the progress of degradation processes.

Analysis of Acidity Constants and Micellar Media Interactions via UV-Vis Spectroscopy

UV-Vis spectrophotometry is a sensitive and appropriate method for studying solution chemical equilibria, including the determination of acidity constants (pKa) of acid-base indicators like methyl violet uctm.edu. The absorption spectrum of methyl violet changes with the pH of the solution, allowing for the investigation of its acid-base equilibria wikipedia.orguctm.eduresearchgate.netresearchgate.net. Studies have utilized UV-Vis spectrophotometry to determine the acidity constants of methyl violet in pure water and in the presence of various micellar solutions, such as those containing nonionic (Triton X-100), anionic (SDS), and cationic (CTAB) surfactants researchgate.netresearchgate.netsemanticscholar.org. Micelles can influence the apparent pKa values of reagents due to a combination of electrostatic and micro-environmental effects semanticscholar.org. The interaction of methyl violet with different surfactants can lead to changes in spectral parameters, including shifts in absorption bands and changes in intensity researchgate.netsemanticscholar.org. For instance, the absorption spectra of methyl violet in different surfactant media can be very intensive researchgate.net. By increasing pH, the absorption at 590 nm for the basic form of methyl violet increases researchgate.net.

Interactive Table 1: Effect of pH on Methyl Violet Absorption (Illustrative based on general behavior)

pH RangeObserved Color/Spectral Change (Illustrative)
Low pH (~0.15)Yellow appearance wikipedia.org
Increasing pH (~3.2)Changes to violet wikipedia.org
Increasing pH (higher)Increased absorption at ~590 nm researchgate.net

Monitoring of Degradation Processes via UV-Vis Spectra

UV-Vis spectroscopy is a primary tool for monitoring the degradation of methyl violet in aqueous solutions researchgate.nettandfonline.comscholarsresearchlibrary.comuni.edusemanticscholar.orgresearchgate.netacs.org. The degradation process is typically followed by observing the decrease in the characteristic absorption peak of methyl violet in the visible region, which is often around 580-590 nm macsenlab.comtandfonline.comscholarsresearchlibrary.comuni.edusemanticscholar.org. As the dye degrades, this peak diminishes and can eventually disappear, indicating the decolorization of the solution scholarsresearchlibrary.com. UV-Vis spectrophotometry can also be used to monitor the possible formation of intermediate species during degradation uni.edu. The degradation efficiency can be calculated based on the changes in absorbance over time tandfonline.com. For example, studies on the photocatalytic degradation of methyl violet using various catalysts have monitored the process by recording absorption spectra at regular intervals researchgate.nettandfonline.comsemanticscholar.orgresearchgate.net. Complete degradation of crystal violet (Methyl Violet 10B) dye within a certain time period has been observed by monitoring the absorption spectra using a UV-Vis spectrophotometer semanticscholar.org.

Interactive Table 2: Monitoring Methyl Violet Degradation via UV-Vis (Illustrative)

Time IntervalAbsorbance at λmax (~580-590 nm) (Illustrative)Degradation Percentage (Illustrative)
0 minHigh0%
30 minDecreasedCalculated based on absorbance change tandfonline.com
60 minFurther DecreasedCalculated based on absorbance change tandfonline.com
.........
Complete DegradationNear Zero~100%

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Adsorption Mechanism Investigation

FTIR spectroscopy is a valuable technique for obtaining information about the functional groups and molecular structure of this compound and for investigating its interactions with adsorbents during adsorption processes scholarsresearchlibrary.comgrafiati.commdpi.comemanresearch.orgresearchgate.netresearchgate.net. By analyzing the vibrational modes of the molecule, FTIR can help identify the presence of specific bonds and functional groups.

In the context of adsorption, FTIR spectroscopy can be used to analyze the functional groups of an adsorbent material before and after the adsorption of methyl violet grafiati.comresearchgate.net. Changes in the FTIR spectra of the adsorbent, such as shifts in peak positions or changes in peak intensities, can provide insights into the interactions between the dye molecules and the adsorbent surface grafiati.com. This helps in understanding the mechanism of adsorption, such as whether chemical bonding or physical interactions are dominant grafiati.com. For instance, the shrinkage of C-H and C=C bond peaks in the FTIR spectrum of methyl violet after decolorization by a fungal strain supports the chemical bonding between the dye and the adsorbent researchgate.net. FTIR analysis of methyl violet before and after photodegradation with silver nanoparticles revealed the elimination of peaks corresponding to methyl groups and benzene (B151609) rings, indicating the degradation of these characteristic components scholarsresearchlibrary.com. FTIR spectroscopy has also been used to characterize catalysts used in the degradation of methyl violet, confirming the presence of specific bonds emanresearch.org.

Interactive Table 3: Characteristic FTIR Peaks of Methyl Violet (Illustrative based on common vibrations)

Wavenumber (cm⁻¹) (Illustrative)Assignment (Illustrative)
~3300-3500N-H stretching vibrations researchgate.net
~2900-3000C-H stretching vibrations (asymmetric and symmetric) mdpi.comresearchgate.net
~1600-1700C=C stretching vibrations (aromatic ring) mdpi.com / N-H bending vibrations researchgate.net
~1400-1500C-H bending vibrations (methyl groups) scholarsresearchlibrary.commdpi.com
~800-900C-H out-of-plane bending (benzene ring) scholarsresearchlibrary.com

Raman Spectroscopy Techniques in Dye Analysis

Raman spectroscopy, a complementary vibrational spectroscopic technique to FTIR, is also employed in the analysis of dyes like methyl violet researchgate.netrsc.orgsciencesconf.orgojp.govmtsu.eduspectroscopyonline.comresearchgate.netcnr.itresearchgate.netacs.orgnih.govresearchgate.net. It provides information about the molecular vibrations, which can be used for identification and structural characterization.

Normal Raman Spectroscopy Applications

Normal Raman spectroscopy can be useful for characterizing and discriminating dyes based on their composition researchgate.net. It has been used for the analysis of organic dyes in various applications, including the examination of questioned documents and the analysis of inks rsc.orgsciencesconf.orgojp.govmtsu.eduresearchgate.net. Normal Raman spectra of synthetic dyes commonly found in ballpoint pen inks, including methyl violet, have been collected using different laser excitation wavelengths ojp.govresearchgate.net. However, a significant challenge in normal Raman spectroscopy of dye-based inks and dyes is fluorescence, which can overwhelm the weaker Raman signal rsc.orgojp.gov. While careful selection of the excitation frequency can sometimes mitigate fluorescence, it remains a limitation researchgate.net.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that overcomes the limitations of normal Raman spectroscopy, particularly fluorescence, and offers significantly enhanced sensitivity for trace analysis of dyes rsc.orgojp.govmtsu.eduresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netrsc.org. SERS relies on the enhancement of the Raman signal when the analyte is in close proximity to a noble metal nanostructure, typically silver or gold rsc.orgojp.gov. This enhancement can be several orders of magnitude ojp.gov.

SERS has been successfully applied to the analysis of methyl violet and other synthetic dyes in various matrices, including ink samples and on thin-layer chromatography (TLC) plates rsc.orgojp.govmtsu.eduresearchgate.netcnr.it. It allows for the identification of organic colorants present in inks and dyed textile fibers, even at trace levels ojp.govrsc.org. SERS spectra of methyl violet have been obtained using silver colloid substrates ojp.govmtsu.edu. Studies have shown that SERS can provide high-quality, highly resolved, and intense peaks for methyl violet, even when normal Raman spectroscopy is hindered by fluorescence ojp.govresearchgate.net. SERS is particularly valuable for the analysis of complex mixtures of synthetic dyes, where it can be coupled with separation techniques like TLC (TLC-SERS) to identify individual components cnr.it. The SERS spectra of methyl violet can be dependent on factors such as the level of photodegradation, which can lead to changes in the spectra due to the formation of by-products nih.govresearchgate.net.

Interactive Table 4: Comparison of Normal Raman and SERS for Dye Analysis (Illustrative)

TechniqueAdvantagesDisadvantagesApplication to Methyl Violet
Normal Raman SpectroscopyProvides structural information, Non-destructive (generally)Can be affected by fluorescence, Lower sensitivity for trace analysisUsed for characterization and identification, but limited by fluorescence in some cases rsc.orgojp.govresearchgate.net
SERSSignificantly enhanced sensitivity, Overcomes fluorescence issues, Suitable for trace analysisRequires a SERS-active substrate, Spectral features can be substrate-dependentExcellent for trace analysis and identification, particularly in complex matrices and when fluorescence is a problem rsc.orgojp.govmtsu.eduresearchgate.netcnr.it

Chromatographic and Mass Spectrometric Approaches

Chromatographic methods, coupled with mass spectrometry, are essential for separating the different components of this compound mixtures and identifying related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of dyes like this compound mdpi.comsielc.comfujifilm.com. HPLC coupled with a diode array detector (HPLC-DAD) allows for the simultaneous separation and UV-Vis spectral analysis of the components. This is particularly useful for analyzing mixtures of methyl violets, which can contain varying degrees of methylation wikipedia.orgwikipedia.org.

HPLC-DAD has been applied to study the degradation of triarylmethane dyes, including Crystal Violet (Methyl Violet 10B), which is a component of some methyl violet mixtures. Studies on the aging of ballpoint pen inks containing Crystal Violet have utilized HPLC-DAD to observe the temporal evolution of the concentrations of the dye and its demethylated degradation products, such as pentamethyl, tetramethyl, trimethyl, dimethyl, and monomethyl pararosanilines, as well as pararosaniline itself mdpi.com. These degradation products can be observed in chromatograms, with compounds having fewer methyl groups becoming more significant in older samples mdpi.com.

Analytical parameters for HPLC-DAD analysis of related compounds like Crystal Violet and its degradation products have been established, including retention time, reproducibility (RSD), limits of detection (LOD), and limits of quantification (LOQ) mdpi.com. For instance, in one study, this compound (Penta-PRS) had a retention time of 13.599 minutes, while Tetramethyl pararosaniline (Tetra-PRS) had a retention time of 11.519 minutes mdpi.com.

Compound Name Retention Time (min)
This compound 13.599
Tetramethyl pararosaniline 11.519
Trimethyl pararosaniline 10.921
Dimethyl pararosaniline 10.099
Monomethyl pararosaniline Not specified
Pararosaniline Not specified

Note: Retention times are illustrative and depend on specific HPLC conditions.

HPLC methods using mixed-mode stationary phases, such as Primesep 100, have also been developed for the analysis of basic triarylmethane dyes like Crystal Violet (Methyl Violet 10B), allowing for their retention and separation using simple mobile phases sielc.comsielc.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for identifying and characterizing degradation products of this compound and for analyzing multiple compounds simultaneously mdpi.comresearchgate.netakjournals.comresearchgate.netresearchgate.net. LC-MS/MS provides detailed structural information through fragmentation patterns, which is crucial for elucidating degradation pathways akjournals.com.

LC-MS analysis has been used to detect and identify intermediates formed during the degradation of Methyl Violet mdpi.com. For example, studies on the degradation of Methyl Violet have identified numerous intermediates based on their retention time, molecular formula, and mass-to-charge ratio (m/z) mdpi.com. These findings help in hypothesizing possible degradation pathways mdpi.com.

LC-MS/MS is also valuable for the simultaneous determination of multiple pharmacologically active dyes, including Methyl Violet 2B and Crystal Violet, in environmental samples nih.govnih.gov. Methods have been developed using UPLC-MS/MS for the quantitative analysis of various dyes, achieving high recovery rates under optimized conditions nih.gov. The accuracy and precision of such methods are typically validated through parameters like %RSD and recovery percentages nih.gov.

LC-MS/MS has been successfully applied in the analysis of photo-degradation products of Crystal Violet, identifying demethylated products, demethylated Michler's ketone, and oxygen-containing compounds like N-oxides researchgate.net. The fragmentation patterns observed in MS/MS experiments provide evidence for the proposed structures of these degradation products researchgate.net.

Ultra-High Performance Liquid Chromatography coupled with Photodiode Array detection and High-Resolution Mass Spectrometry (UHPLC-PDA-HRMS) offers enhanced separation efficiency, sensitivity, and accurate mass measurements, making it suitable for detailed compositional analysis and the identification of unexpected components in complex dye mixtures like Methyl Violet uni.lumacsenlab.comresearchgate.netresearchgate.netnih.gov.

UHPLC-PDA-HRMS has been employed to investigate the compositional variability of historical Methyl Violet dyes researchgate.netresearchgate.net. This technique revealed that some historical samples, marketed as 'Methyl violet' or 'Methyl violet 6B', contained not only methylated but also benzylated pararosanilines, highlighting the complexity of early synthetic dye formulations researchgate.netresearchgate.net. The use of HRMS allows for the determination of the exact mass of compounds, aiding in the confident identification of components and their elemental compositions researchgate.netnih.gov.

Studies using UHPLC-PDA-HRMS have shown that the relative amount of highly substituted pararosaniline increases when benzylation is performed, resulting in a "bluer" dye mixture researchgate.net. This technique is crucial for gaining insight into the formulation of historical inks and dyes, understanding their degradation, and supporting conservation efforts researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Degradation Products and Multi-Compound Analysis

Electrochemical Techniques for Detection and Interaction Studies

Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, provide sensitive methods for detecting this compound and investigating its redox behavior and interactions with other substances umich.edunih.govchemimpex.com.

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of electroactive compounds like this compound and to investigate their interaction mechanisms with other species, such as DNA umich.edunih.govresearchgate.netacs.org. CV involves sweeping the potential of a working electrode linearly between two limits at a constant rate while measuring the resulting current nih.gov.

Studies using CV at a hanging mercury drop electrode (HMDE) have investigated the electrochemical reduction mechanism of Methyl Violet 2B and its interaction with double-stranded DNA researchgate.net. CV can help predict the mechanism of electrochemical reduction and determine if the interaction with DNA affects this mechanism researchgate.net.

In non-aqueous solvents, the voltammetric behavior of triphenylmethane (B1682552) dyes, including Crystal Violet, has been studied using CV at a platinum electrode umich.edu. These studies have revealed different oxidation-reduction behaviors compared to aqueous solutions umich.edu. CV patterns can be complex, sometimes showing one-electron redox waves attributed to the oxidation of the organic cation to a free radical, followed by its reduction umich.edu.

CV has also been used to study the electrochemical behavior of other dyes like methylene (B1212753) blue, providing insights into their reduction processes and the formation of intermediate species acs.orgconicet.gov.ar.

Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique often used for the trace determination of analytes due to its enhanced signal-to-noise ratio compared to techniques like direct current voltammetry nih.govresearchgate.netresearchgate.netscispace.com. DPV applies a series of regular voltage pulses superimposed on a linearly increasing potential, and the current is measured just before and at the end of each pulse nih.gov.

DPV at a hanging mercury drop electrode (HMDE) has been utilized for the basic study of the interaction of Methyl Violet 2B with DNA, observing changes in peak current and potential shifts upon interaction researchgate.net. The decrease in the DPV peak current of Methyl Violet can be used to determine the concentration of DNA in a solution researchgate.net.

Various voltammetric methods, including DPV, have been tested for the determination of Methyl Violet 2B in buffered aqueous media and model water samples researchgate.net. These studies aim to find optimal conditions and determine the limits of quantification for the dye researchgate.net. For Methyl Violet 2B, DPV at HMDE has shown a limit of quantification of 45 nmol L⁻¹ in an optimized buffer solution researchgate.net.

Voltammetric Technique Electrode Type Medium Limit of Quantification (Methyl Violet 2B)
DPV Hanging Mercury Drop Electrode 0.04 mol L⁻¹ Britton Robinson buffer pH 4.0 45 nmol L⁻¹

DPV has also been applied for the detection of other dyes, such as methylene blue, in various samples, demonstrating its utility for trace analysis scispace.com.

Differential Pulse Adsorptive Stripping Voltammetry (DPASV) for Enhanced Sensitivity

Differential Pulse Adsorptive Stripping Voltammetry (DPASV) is a highly sensitive electrochemical technique utilized for the determination of trace amounts of substances that can be adsorbed onto the working electrode surface. This method involves an initial accumulation step where the analyte is adsorbed onto the electrode at a controlled potential, followed by a stripping step where a differential pulse potential waveform is applied, and the resulting current is measured. This preconcentration step significantly enhances the sensitivity compared to direct voltammetric methods.

Studies have employed DPASV for the determination of Methyl Violet 2B (a component of this compound) in aqueous media. Research indicates that DPASV at a hanging mercury drop electrode (HMDE) provides a low limit of quantification for Methyl Violet 2B. researchgate.netresearchgate.net An optimal medium for this analysis was found to be 0.04 mol L−1 Britton Robinson buffer at pH 4.0. researchgate.net Using DPASV at HMDE with an accumulation potential of –500 mV and an accumulation time of 600 s, a limit of quantification of 13 nmol L−1 was achieved for Methyl Violet 2B in buffered solutions. researchgate.netresearchgate.net This sensitivity allowed for its application in analyzing model samples of drinking and river water, with reported limits of quantification of 40 nmol L−1 and 20 nmol L−1, respectively. researchgate.net The technique's ability to preconcentrate the analyte on the electrode surface contributes significantly to its enhanced sensitivity for trace analysis of this compound components in environmental samples. mdpi.com

Direct Current Tast Polarography and Voltammetry

Direct Current (DC) Tast Polarography and Voltammetry are fundamental electrochemical techniques that can also be applied to study the electrochemical behavior and determine the concentration of electroactive species like this compound components. DC Tast Polarography typically uses a dropping mercury electrode (DME), while DC Voltammetry can employ various working electrodes, including the hanging mercury drop electrode (HMDE).

Research on Methyl Violet 2B has utilized DC Tast Polarography at a DME and DC Voltammetry at an HMDE. researchgate.netresearchgate.net These methods were employed to investigate the electrochemical behavior of Methyl Violet 2B in buffered aqueous media. researchgate.netresearchgate.net In 0.04 mol L−1 Britton Robinson buffer at pH 4.0, DC Tast Polarography at the DME yielded a limit of quantification of 1.7 μmol L−1 for Methyl Violet 2B. researchgate.net DC Voltammetry at the HMDE showed a lower limit of quantification of 65 nmol L−1. researchgate.net While less sensitive than DPASV, these DC techniques provide valuable information about the reduction mechanisms and peak potentials of this compound components, contributing to a comprehensive understanding of their electrochemical properties. cuni.cz

X-ray Diffraction (XRD) for Material Characterization in Adsorption Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials. In the context of this compound adsorption studies, XRD is frequently employed to characterize the structural properties of adsorbent materials before and after the adsorption process.

XRD analysis provides insights into the changes in the adsorbent's crystalline nature upon interaction with the dye molecules. Studies investigating the adsorption of Methyl Violet 2B onto various materials, such as raw and modified carobs, Iraqi bentonite, date seeds, and magnetic nanoparticles, have utilized XRD for characterization. gnest.orguobaghdad.edu.iqresearchgate.netiwaponline.com For instance, XRD patterns of adsorbents like carobs and date seeds have been examined to understand their structural characteristics and how they are affected by modification or dye adsorption. gnest.orgresearchgate.net Changes in peak positions, intensities, or the appearance/disappearance of peaks in the XRD patterns after adsorption can indicate the interaction between the dye and the adsorbent surface, potentially suggesting intercalation or changes in the adsorbent's crystallinity. gnest.org XRD helps confirm the successful synthesis or modification of adsorbent materials and provides crucial information about their phase purity and structural nature, which are important factors influencing their adsorption capacity for this compound. researchgate.net

Scanning Electron Microscopy (SEM) for Adsorbent Morphology Analysis and Biodegradation Studies

Scanning Electron Microscopy (SEM) is a widely used technique that provides high-resolution images of the surface morphology and topography of materials. In studies involving this compound, SEM is valuable for characterizing the surface features of adsorbent materials and for observing morphological changes in microorganisms during biodegradation processes.

In adsorption studies, SEM images of adsorbents before and after this compound adsorption reveal details about the surface texture, porosity, and the distribution of dye molecules on the adsorbent surface. researchgate.netiwaponline.comtandfonline.comekb.eg For example, SEM has been used to examine the surface morphology of materials like carobs, bentonite, mesoporous silica (B1680970), date seeds, soil clay, and magnetic nanoparticles used for Methyl Violet adsorption. gnest.orguobaghdad.edu.iqresearchgate.netiwaponline.comtandfonline.comekb.eg Changes in the surface morphology after dye adsorption, such as the appearance of dye aggregates or a coating on the adsorbent surface, can be visualized using SEM.

Beyond adsorption, SEM is also a useful tool in biodegradation studies of this compound. It can be used to observe the morphology of microbial cells or biomass involved in the degradation process. Changes in cell structure or the formation of biofilms upon exposure to the dye can be monitored using SEM, providing visual evidence of microbial activity. mdpi.comresearchgate.net Although direct visualization of dye degradation at the molecular level is not possible with SEM, it helps in understanding the interaction between the microorganisms and the dye, and the potential impact of the dye on microbial morphology.

Here is a summary of quantification limits for Methyl Violet 2B using polarographic and voltammetric methods:

TechniqueElectrode TypeOptimum MediumLimit of QuantificationCitation
Direct Current Tast PolarographyDropping Mercury0.04 mol L−1 Britton Robinson pH 4.01.7 μmol L−1 researchgate.net
Direct Current VoltammetryHanging Mercury Drop0.04 mol L−1 Britton Robinson pH 4.065 nmol L−1 researchgate.net
Differential Pulse Adsorptive Stripping VoltammetryHanging Mercury Drop0.04 mol L−1 Britton Robinson pH 4.013 nmol L−1 researchgate.netresearchgate.net
DPASV (Model Drinking Water)Hanging Mercury Drop-40 nmol L−1 researchgate.net
DPASV (Model River Water)Hanging Mercury Drop-20 nmol L−1 researchgate.net

Environmental Behavior and Remediation Research

Fate and Transport in Aquatic Environments

Methyl Violet B base is known for its high solubility in water macsenlab.comnih.gov. This characteristic facilitates its dispersion and transport in aquatic systems, making it a significant water pollutant. Studies indicate that this compound is very toxic to aquatic life, with potential for long-lasting adverse effects fishersci.comscbt.comcdhfinechemical.com. Due to these environmental hazards, avoiding its release into the environment is strongly recommended fishersci.comscbt.comcdhfinechemical.com.

Advanced Degradation Pathways and Mechanisms

Given the persistence and toxicity of this compound, various advanced treatment methods have been explored for its removal from wastewater. These methods aim to degrade the dye molecule into less harmful substances. Research into these pathways and mechanisms is crucial for developing efficient remediation technologies neptjournal.com.

Chemical Oxidation and Reduction Methodologies

Chemical processes involving oxidation and reduction have demonstrated efficacy in degrading this compound. Oxidation can lead to the complete destruction of the dye structure wikipedia.org. Chemical reduction is also a viable approach for its transformation wikipedia.org.

Comparative studies have investigated the effectiveness of hydrogen peroxide and dimethyl dioxirane (B86890) as oxidizing agents for the decolorization of this compound neptjournal.comresearchgate.net. Dimethyl dioxirane has been reported to be a more powerful oxidant for Methyl Violet decolorization compared to hydrogen peroxide neptjournal.com.

Research findings highlight different degradation rates depending on the oxidant used. For instance, degradation rates of Methyl Violet reached 97.9% within 30 minutes using dimethyl dioxirane, while hydrogen peroxide achieved 65.8% degradation within 180 minutes under specific conditions neptjournal.com. The degradation mechanisms proposed involve N-demethylation and the subsequent opening of aromatic rings neptjournal.comresearchgate.net. Analysis of the degradation products has identified compounds such as o-leucoaniline, 1,3-diphenylurea, 2-hydroxy benzoic acid, phenol (B47542), acetone, water, carbon dioxide, and carbon monoxide neptjournal.com.

The following table summarizes comparative degradation data:

OxidantReaction TimeDegradation Rate (%)Reference
Dimethyl Dioxirane30 minutes97.9 neptjournal.com
Hydrogen Peroxide180 minutes65.8 neptjournal.com

Electrochemical treatment is another method explored for the removal of this compound from wastewater neptjournal.comresearchgate.net. This process typically involves applying an electric current to the contaminated water, which can lead to the oxidation or reduction of the dye molecules at the electrodes.

Oxidative Decolorization using Hydrogen Peroxide and Dimethyl Dioxirane

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds through exposure to light, is a relevant mechanism for this compound. While light alone may not rapidly degrade the dye, the process is significantly accelerated by the presence of large band-gap semiconductors such as titanium dioxide wikipedia.org. Photocatalytic degradation under UV light has shown promise for Methyl Violet removal mdpi.comresearchgate.net.

UV-TiO2 photocatalysis is a widely studied advanced oxidation process for the degradation of organic pollutants, including this compound emanresearch.org. This method utilizes titanium dioxide (TiO2) as a photocatalyst, which, upon irradiation with UV light, generates reactive species like hydroxyl radicals that can break down the dye molecule.

Studies on UV-TiO2 photocatalysis for Methyl Violet degradation have investigated the influence of various parameters, including catalyst dosage, initial dye concentration, and pH mdpi.comemanresearch.org. Increasing the catalyst dosage generally enhances degradation efficiency by providing more active sites for the reaction emanresearch.org. Conversely, higher initial dye concentrations can decrease efficiency due to competition for these active sites emanresearch.org. The pH of the solution also plays a crucial role, influencing the surface charge of the photocatalyst and the speciation of the dye, thereby affecting their interaction mdpi.com. The mechanism is understood to involve the adsorption of Methyl Violet molecules onto the surface of the TiO2 photocatalyst, followed by their degradation initiated by the photogenerated reactive species emanresearch.org.

The efficiency of UV-TiO2 photocatalysis in degrading Methyl Violet has been demonstrated in various studies. For example, high degradation efficiencies, exceeding 90%, have been reported under UV light irradiation using optimized ZnO/SiO2 photocatalysts mdpi.com.

Nanoparticle-Mediated Photocatalysis

Photocatalysis using nanoparticles has emerged as a promising advanced oxidation process for the degradation of this compound under light irradiation. Various nanomaterials have been investigated for their photocatalytic activity. Studies have explored the use of silver nanoparticles (AgNPs), demonstrating 97% degradation of Methyl Violet dye within 50 hours under sunlight irradiation. acs.org Ni/ZnO nanocomposites have also shown significant photocatalytic efficiency, achieving a maximum degradation of 97.21% at pH 5 after 120 minutes of UV irradiation. indiamart.com Other semiconductor photocatalysts, including TiO2 and Ni-TiO2/ACFs composites, have been successfully employed for Methyl Violet degradation under UV or microwave irradiation. indiamart.comjeeng.net Research also indicates the effectiveness of CaWO4 nanoparticles and Fe⁰@GG-cl-SY NCH in the photocatalytic breakdown of the dye under UV light, with Fe⁰@GG-cl-SY NCH achieving 81% degradation within 120 minutes. researchgate.netresearchgate.net Metal-Organic Frameworks (MOFs), such as a porous NbO-type Cu(II)-based PMOF, have demonstrated remarkable photocatalytic performance, leading to almost complete degradation of Methyl Violet within 100 minutes under UV irradiation. researchgate.net The efficiency of these photocatalytic processes is influenced by parameters such as catalyst dosage, initial dye concentration, pH, and irradiation time. acs.orgindiamart.comjeeng.netresearchgate.netresearchgate.net Kinetic studies often indicate that the photocatalytic degradation of Methyl Violet follows pseudo-first-order or pseudo-second-order kinetics, depending on the specific catalyst and conditions. indiamart.comresearchgate.net

Plasma Bubbling Array Degradation

The plasma bubbling array (PBA) is an advanced oxidation technology investigated for the sustainable degradation of Methyl Violet. Studies utilizing a PBA reactor have demonstrated high degradation rates and notable energy efficiency. An experimental setup achieved a degradation rate of 96.15% with an energy efficiency of 3.16 g/kWh for Methyl Violet at a discharge voltage of 4.0 kV and a treatment time of 12 minutes. researchgate.netrepec.orgmdpi.com Higher degradation rates, such as 90%, were observed within shorter treatment times (8 minutes at 3.5 kV and 6 minutes at 4.0 kV). mdpi.com The degradation process in PBA reactors is significantly influenced by reactive oxygen and nitrogen species (RONS) generated by the plasma, with superoxide (B77818) radicals (·O2−) and ozone (O3) identified as having the greatest impact on Methyl Violet degradation. researchgate.netrepec.orgmdpi.com The degradation of Methyl Violet by PBA typically follows first-order kinetics. mdpi.com

Biodegradation and Bioremediation Approaches

Biodegradation and bioremediation approaches offer environmentally friendly alternatives for the removal of this compound from wastewater, often utilizing the metabolic capabilities of microorganisms and the adsorptive properties of biological materials. emanresearch.orgiscientific.org

Microbial Degradation

Various bacterial strains have demonstrated the ability to degrade Methyl Violet. Pseudomonas mendocina MCM B-402 has been shown to utilize Methyl Violet as a sole carbon source, achieving almost complete decolorization within 48 hours under aerated conditions. nih.gov This process involves the mineralization of the dye to CO2 and phenol, with demethylation identified as a key step. nih.gov Another study reported that Enterobacter sp. SSAU6 isolated from the Ganges River could degrade up to 180 ppm of Methyl Violet in 24 hours, with optimal degradation occurring at 40 ppm and pH 7.0. repec.org Anaerobic degradation of Methyl Violet B has also been observed with Shewanella decolorationis NTOU1, resulting in decolorization within 2-11 hours through processes including reduction to the leuco form, N-demethylation, and reductive splitting of the triphenyl rings. researchgate.net

Fungal Degradation

Fungi, particularly white rot fungi and Aspergillus species, are known for their ability to degrade recalcitrant organic pollutants, including dyes. researchgate.netsmujo.idmedcraveonline.comtshe.org Aspergillus sp. has been reported to achieve high decolorization rates for Methyl Violet, with one study indicating 95% decolorization. mdpi.comresearchgate.net White rot fungi like Schizophyllum commune have also been investigated for Methyl Violet 2B degradation, with optimal temperatures for decolorization typically ranging from 25°C to 35°C. mdpi.com The efficiency of fungal degradation is influenced by various factors, including pH, temperature, and dye concentration. mdpi.comresearchgate.netresearchgate.net

Biosorption using Algal Biomass and Plant-Derived Adsorbents

Biosorption, utilizing the natural affinity of biological materials for dyes, is a cost-effective remediation strategy. Brown seaweed (Cystoseira tamariscifolia) biomass has been studied for the biosorption of Methyl Violet 2B, showing a maximal biosorption capacity (qmax) of 10.0 mg/g. mdpi.com Optimal conditions for this biosorption process included a biomass dosage of 7 g/L, pH 6, a temperature of 45 °C, a contact time of 60 minutes, and an initial dye concentration of 30 mg/L. mdpi.com The biosorption data for C. tamariscifolia were well-described by the Langmuir, Dubinin–Radushkevich, and Temkin isotherm models, and the kinetics followed a pseudo-second-order mechanism. mdpi.com Proposed biosorption mechanisms include ion exchange, electrostatic force, and hydrogen bonding. mdpi.com Brown algae (Padina sanctae-crucis) have also been investigated, achieving maximum Methyl Violet adsorption at an initial concentration of 10 mg/L, pH 8, an adsorbent dose of 2 g/L, and a contact time of 80 minutes. researchgate.netresearchgate.net Duckweed (Lemna minor) has shown potential as a low-cost biosorbent, with optimal Methyl Violet removal observed at its ambient pH and requiring 2 hours of contact time. iscientific.org Plant-derived materials like Nepenthes rafflesiana (pitcher and leaves) have been explored as adsorbents, exhibiting maximum monolayer adsorption capacities (qm) of 288.7 mg/g for the pitcher and 194.0 mg/g for the leaves. nih.gov Adsorption by N. rafflesiana followed a pseudo-second-order kinetic model and the Langmuir isotherm, indicating a spontaneous and endothermic process. nih.gov Regeneration studies showed that the adsorption capacity could be recovered using distilled water and base. nih.gov Chemically modified Cucumis melo var. cantalupensis skin, treated with NaOH, demonstrated significantly enhanced adsorption capacity for Methyl Violet 2B, with a qmax increasing from 224.56 to 669.73 mg/g. researchgate.net This adsorption followed pseudo-second-order kinetics and the Sips isotherm model. researchgate.net Ipomoea aquatica has also been identified as a potential low-cost adsorbent, with a qmax of 267.9 mg/g, and its adsorption behavior was best described by the Sips isotherm and pseudo-second-order kinetic models. mdpi.com Biochar derived from crop residues and mandarin peels has also proven to be effective adsorbents for Methyl Violet, with electrostatic interactions playing a primary role in the sorption mechanism. researchgate.netcmdm.tw

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity and relatively low cost compared to other treatment techniques. researchgate.netsmujo.idwikipedia.org A variety of adsorbent materials have been investigated for their efficacy in removing this compound from aqueous solutions. Magnetite nanoparticles (MNPs), particularly when modified with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), have shown high adsorption capacity, with SDS-modified MNPs achieving a maximum adsorption capacity of 174.2 mg/g for Methyl Violet. iwaponline.com The adsorption onto SDS-MNPs followed the Langmuir isotherm and pseudo-second-order kinetics, indicating a spontaneous and exothermic process. iwaponline.com Modified 3A molecular sieves have also been evaluated, with kinetic data fitting well into the pseudo-first-order model and suggesting cation-exchange and electrostatic attraction as possible removal mechanisms. researchgate.net Biochar, derived from various biomass sources, is recognized as an effective adsorbent for Methyl Violet, with its adsorption capacity influenced by pH and the presence of functional groups like carboxyl and phenolic hydroxyl groups. researchgate.netcmdm.tw Composites of hydrolyzed polyacrylamide grafted xanthan gum and nanosilica have demonstrated high adsorption capacities for Methyl Violet, with optimized parameters yielding a qmax of 378.8 mg/g. researchgate.net The adsorption kinetics for this composite followed a pseudo-second-order model, and the Langmuir isotherm provided a better fit to the experimental data. researchgate.net A mixture of titaniferous sand and attapulgite (B1143926) has also been studied as an adsorbent, with removal efficiency influenced by factors such as initial dye concentration and pH. scirp.org Halloysite (B83129) nanoclay (HNC) has been found to be an excellent adsorbent, with adsorption increasing with contact time, initial dye concentration, pH, and temperature. nih.gov The Langmuir isotherm and pseudo-second-order model best described the adsorption equilibrium and kinetics, respectively, indicating a spontaneous and endothermic physisorption process. nih.gov β-cyclodextrin immobilised onto mesoporous silica (B1680970) has also shown promise as an adsorbent, with optimal conditions determined by response surface methodology and adsorption following pseudo-second-order kinetics and the Langmuir isotherm. tshe.org Casuarina equisetifolia needle has been investigated as a low-cost adsorbent, exhibiting a maximum adsorption capacity of 164.99 mg/g, with the Langmuir model and pseudo-second-order kinetics best describing the adsorption behavior. mdpi.com The efficiency of adsorption-based strategies is significantly affected by solution pH, initial dye concentration, adsorbent dosage, and contact time. researchgate.netiscientific.orgmedcraveonline.comresearchgate.netnih.govmdpi.comcmdm.twwikipedia.orgscirp.orgnih.govmdpi.comresearchgate.net Adsorption mechanisms often involve electrostatic interactions between the cationic dye molecules and negatively charged functional groups on the adsorbent surface, as well as hydrogen bonding and hydrophobic interactions. researchgate.netnih.govmdpi.comcmdm.twnih.gov

Here are some examples of data from research findings:

Remediation MethodMaterial UsedConditionsRemoval Efficiency / CapacityRef.
Nanoparticle-Mediated PhotocatalysisSilver NanoparticlesSunlight, 50 hours97% degradation acs.org
Nanoparticle-Mediated PhotocatalysisNi/ZnO NanocompositesUV irradiation, pH 5, 120 min97.21% degradation indiamart.com
Nanoparticle-Mediated PhotocatalysisCu(II)-based MOFUV irradiation, 100 min~100% degradation researchgate.net
Plasma Bubbling Array DegradationPBA Reactor4.0 kV, 12 min96.15% degradation researchgate.netmdpi.com
Microbial DegradationPseudomonas mendocina MCM B-402Aerated culture, 48 hoursAlmost complete decolorization nih.gov
Microbial DegradationEnterobacter sp. SSAU640 ppm initial concentration, pH 7.0, 24 hoursUp to 180 ppm degraded repec.org
Fungal DegradationAspergillus sp.Not specified95% decolorization mdpi.comresearchgate.net
Biosorption (Algal Biomass)Cystoseira tamariscifolia biomass7 g/L biomass, pH 6, 45°C, 60 min, 30 mg/L initial concentrationqmax = 10.0 mg/g mdpi.com
Biosorption (Plant-Derived)Nepenthes rafflesiana pitcherNot specifiedqm = 288.7 mg/g nih.gov
AdsorptionSDS-modified Magnetite NanoparticlespH 3.0qmax = 174.2 mg/g iwaponline.com
AdsorptionHydrolyzed polyacrylamide grafted xanthan gum/silicapH 9, 15 min, 313 K, 40 mg/25 mL adsorbent, 350 ppm initial concentrationqmax = 378.8 mg/g researchgate.net
AdsorptionIpomoea aquaticaNot specifiedqmax = 267.9 mg/g mdpi.com
AdsorptionCasuarina equisetifolia needleNot specifiedqmax = 164.99 mg/g mdpi.com

Adsorption Kinetics and Isotherm Modeling (Pseudo-first-order, Pseudo-second-order, Langmuir, Freundlich, Temkin, D-R)

Adsorption kinetics describe the rate at which this compound is removed from solution by an adsorbent, providing insights into the adsorption mechanism. Common kinetic models applied to study the adsorption of this compound include the pseudo-first-order, pseudo-second-order, Elovich, and intraparticle diffusion models researchgate.netacs.org. Studies frequently report that the pseudo-second-order model provides a better fit to experimental data for Methyl Violet adsorption onto various adsorbents, suggesting that the adsorption rate is controlled by a chemical process involving valence forces through electron exchange or sharing between the adsorbent and adsorbate deswater.comresearchgate.netacs.orgsamipubco.comresearchgate.netcapes.gov.br. Intraparticle diffusion models are also used to assess if diffusion within the adsorbent particles is a rate-limiting step. If the plot of adsorbed quantity versus the square root of time is linear and passes through the origin, intraparticle diffusion is the sole rate-limiting step; however, deviations from the origin suggest the involvement of other processes, such as external mass transfer acs.org.

Adsorption isotherms describe the equilibrium relationship between the concentration of this compound in solution and the amount adsorbed onto the solid phase at a constant temperature deswater.comd-nb.infojocpr.com. Several isotherm models are employed to analyze experimental data, including the Langmuir, Freundlich, Temkin, and Dubinin–Radushkevich (D-R) models deswater.comsamipubco.comjocpr.commdpi.comresearchgate.net.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites deswater.comjocpr.com. It is often a good fit for Methyl Violet adsorption, indicating uniform adsorption energies on the adsorbent surface researchgate.netcapes.gov.brmdpi.comiwaponline.com. The Langmuir model provides the theoretical maximum monolayer adsorption capacity (qmax) of the adsorbent deswater.comd-nb.info.

Freundlich Isotherm: This model describes multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution deswater.comjocpr.com. It is also frequently applied, and the Freundlich constant (n) can indicate the favorability of the adsorption process (n > 1 suggests favorable adsorption) nih.gov.

Temkin Isotherm: The Temkin model considers the effect of interactions between the adsorbent and adsorbate and assumes that the heat of adsorption decreases linearly with increasing surface coverage deswater.comjocpr.com. Temkin parameters can suggest the nature of the adsorption process, with certain values indicating weak interactions consistent with physical adsorption mdpi.com.

Dubinin–Radushkevich (D-R) Isotherm: This model is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E) deswater.comjocpr.com. An E value less than 8 kJ/mol typically indicates physical adsorption, while values between 8 and 16 kJ/mol suggest chemical adsorption samipubco.commdpi.com.

Studies have shown varying best-fit isotherm models depending on the specific adsorbent used. For instance, the Langmuir model provided the best fit for adsorption onto halloysite nanoclay and magnetite nanoparticles researchgate.netcapes.gov.brmdpi.comiwaponline.com, while the Freundlich model was a better fit for vegetable tanned leather waste samipubco.com. The Sips isotherm, which combines aspects of both Langmuir and Freundlich, has also been found to be the best-fit model for some adsorbents like Ipomoea aquatica deswater.comd-nb.info.

Thermodynamics of Adsorption (ΔG, ΔH, ΔS)

Thermodynamic studies are crucial for understanding the energy changes and spontaneity of the this compound adsorption process. The key thermodynamic parameters are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) researchgate.netsamipubco.comnih.gov. These parameters are typically calculated from the Van't Hoff equation, which relates the equilibrium constant to temperature nih.gov.

Gibbs Free Energy Change (ΔG): A negative value of ΔG indicates that the adsorption process is spontaneous researchgate.netsamipubco.comcapes.gov.brnih.govnih.gov. More negative values at higher temperatures suggest that the process becomes more spontaneous with increasing temperature nih.gov.

Enthalpy Change (ΔH): The sign of ΔH indicates whether the adsorption is exothermic (ΔH < 0) or endothermic (ΔH > 0) researchgate.netsamipubco.comcapes.gov.brnih.gov. Studies have reported both endothermic and exothermic adsorption of this compound depending on the adsorbent researchgate.netsamipubco.comcapes.gov.briwaponline.comnih.govnih.gov. An endothermic process suggests that higher temperatures favor adsorption capacity researchgate.netnih.govnih.govmdpi.com.

Entropy Change (ΔS): A positive value of ΔS indicates an increase in randomness or disorder at the solid-solution interface during the adsorption process researchgate.netcapes.gov.brresearchgate.netnih.gov.

The magnitude of ΔH can also provide insight into the nature of the adsorption; values less than 80 kJ/mol are often indicative of physisorption nih.gov. Many studies report ΔG values that are negative, confirming the spontaneous nature of this compound adsorption onto various materials researchgate.netsamipubco.comcapes.gov.brresearchgate.netnih.govnih.gov.

Novel Adsorbent Materials Research (e.g., Halloysite Nanoclay, β-Cyclodextrin Immobilized on Silica, Magnetite Nanoparticles, Tea Waste Nanoparticles, Modified Palm Fiber, Okra Polysaccharides)

Significant research efforts are dedicated to developing and evaluating novel and cost-effective adsorbent materials for the removal of this compound from water. These materials often utilize natural products or modified substances to enhance adsorption capacity and efficiency.

Halloysite Nanoclay: Halloysite nanoclay (HNC) has been investigated as an adsorbent for Methyl Violet, demonstrating good adsorption capacity. Studies show that the adsorption onto HNC follows pseudo-second-order kinetics and is well-described by the Langmuir isotherm model researchgate.netmdpi.comresearchgate.net. The process is often found to be spontaneous and endothermic nih.govresearchgate.net.

β-Cyclodextrin Immobilized on Silica/Magnetic Nanoparticles: Modified β-cyclodextrin materials, such as hydroxypropyl-β-cyclodextrin conjugated with magnetic nanoparticles and polyurethane networks (HPMNPU), have shown high adsorption capacities for Methyl Violet rsc.orgnih.gov. These materials offer the advantage of easy separation from the treated water using a magnetic field rsc.org.

Magnetite Nanoparticles: Magnetite nanoparticles (MNPs), sometimes modified with substances like sodium dodecyl sulphate (SDS), have been explored for Methyl Violet removal. SDS-modified MNPs have demonstrated high adsorption efficiency, with the process following Langmuir isotherm and pseudo-second-order kinetics iwaponline.com. The magnetic nature allows for convenient regeneration and reuse iwaponline.com. Magnetite-impregnated almond shells have also been studied as adsorbents capes.gov.br.

Tea Waste Nanoparticles: While not explicitly detailed in the provided snippets for this compound, tea waste and its modified forms are commonly investigated as low-cost adsorbents for various dyes due to their availability and surface properties.

Modified Palm Fiber: Modified palm fiber has been evaluated for Methyl Violet adsorption. Studies have optimized parameters like adsorbent dose, contact time, pH, and initial concentration for efficient removal ajchem-a.com. The adsorption kinetics often follow the pseudo-second-order model, and isotherms can be described by models like Langmuir and Freundlich ajchem-a.com.

Okra Polysaccharides: Polysaccharides from natural sources like Okra (Abelmoschus esculentus) are also potential bio-adsorbents. Their effectiveness in dye removal is often linked to the presence of functional groups that can interact with dye molecules.

Other Adsorbents: Research also includes other materials like treated rock melon skin, Ipomoea aquatica (water spinach), vegetable tanned leather waste, acid-modified activated carbon, Mansonia wood sawdust, date seeds, Nepenthes rafflesiana pitcher and leaves, and natural illitic clay for Methyl Violet adsorption deswater.comresearchgate.netsamipubco.comcapes.gov.brd-nb.infojocpr.comresearchgate.netnih.govd-nb.info. These studies highlight the diverse range of materials being investigated for their potential in wastewater treatment.

Table 1 provides a summary of some novel adsorbent materials and their reported maximum adsorption capacities for Methyl Violet.

Table 1: Examples of Novel Adsorbent Materials for Methyl Violet Removal

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Halloysite Nanoclay (HNC)27.7 mdpi.com
NaOH-treated Cucumis melo var. cantalupensis skin (MCMS)669.73 deswater.com
Ipomoea aquatica (IA)267.9 d-nb.info
Vegetable Tanned Leather Waste of Cow (VTLW-C)29.411 samipubco.com
SDS-modified Magnetite Nanoparticles (SDS-MNPs)174.2 iwaponline.com
Hydroxypropyl-β-cyclodextrin–polyurethane magnetic nanoconjugates1667 rsc.orgnih.gov
Raw Date Seeds59.5 nih.gov
Nepenthes rafflesiana pitcher (NP)288.7 d-nb.info
Nepenthes rafflesiana leaves (NL)194.0 d-nb.info
Magnetite-impregnated almond shell (MIAS)33 capes.gov.br

Optimization of Adsorption Parameters (pH, concentration, contact time, adsorbent dosage, temperature)

Optimizing the parameters influencing the adsorption process is crucial for achieving maximum removal efficiency of this compound. Key parameters include pH, initial dye concentration, contact time, adsorbent dosage, and temperature capes.gov.brmdpi.commdpi.comajchem-a.com.

pH: Solution pH significantly affects the surface charge of the adsorbent and the ionization state of the dye molecules, thereby influencing electrostatic interactions mdpi.commdpi.com. Methyl Violet is a cationic dye samipubco.commacsenlab.com, and its adsorption is often favored at higher pH values where the adsorbent surface may become more negatively charged, leading to stronger electrostatic attraction capes.gov.brmdpi.commdpi.com. However, some adsorbents show little influence of pH on Methyl Violet adsorption, suggesting that other mechanisms like hydrophobic interactions may be dominant mdpi.comd-nb.info.

Initial Concentration: The initial concentration of this compound in the solution provides the driving force for mass transfer to the adsorbent surface researchgate.netmdpi.com. Generally, increasing the initial dye concentration leads to a higher adsorption capacity until the adsorbent becomes saturated researchgate.netmdpi.commdpi.com.

Contact Time: Adsorption capacity increases with contact time until equilibrium is reached, where the rate of adsorption becomes equal to the rate of desorption mdpi.commdpi.comajchem-a.com. The optimal contact time varies depending on the adsorbent and other parameters deswater.comsamipubco.comajchem-a.com.

Adsorbent Dosage: Increasing the adsorbent dosage provides more adsorption sites, leading to a higher percentage removal of the dye mdpi.comsemanticscholar.org. However, the adsorption capacity per unit mass of adsorbent may decrease at very high dosages due to overlapping of active sites or incomplete utilization semanticscholar.org.

Temperature: Temperature affects the rate of diffusion and the equilibrium capacity of the adsorbent researchgate.netnih.govnih.govmdpi.com. As discussed in the thermodynamics section, the effect of temperature depends on whether the adsorption is endothermic or exothermic researchgate.netcapes.gov.briwaponline.comnih.govnih.govmdpi.com.

Optimization studies, often employing experimental design methods, aim to determine the optimal combination of these parameters for maximum Methyl Violet removal rsc.orgajchem-a.com. For example, one study found optimal conditions for Methyl Violet removal by modified palm fiber at a concentration of 100 mg/L, pH 4.6, 50 minutes contact time, and an adsorbent dose of 1.488 g/L ajchem-a.com.

Environmental Monitoring and Detection of this compound Residues

Monitoring the presence and concentration of this compound in environmental water samples is essential for assessing pollution levels and the effectiveness of treatment processes. Analytical methods are employed for the detection and quantification of this compound residues.

Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous determination of various pharmacologically active dyes, including Methyl Violet 2B, in environmental water samples nih.gov. These methods often involve sample preparation steps like solid-phase extraction (SPE) to preconcentrate and clean up the samples before analysis nih.gov. The sensitivity of these methods allows for the quantification of Methyl Violet at very low concentration levels, in the range of micrograms per liter nih.gov. Studies have successfully applied such methods to detect Methyl Violet in wastewater samples nih.gov. Environmental monitoring helps in understanding the fate and distribution of this compound in aquatic environments and evaluating the impact of industrial discharges.

Interactions with Biological Systems and Biomedical Research Implications

DNA-Methyl Violet B Base Interaction Mechanisms

The interaction between Methyl Violet B base and DNA is a subject of considerable interest due to its implications for staining, potential therapeutic applications, and analytical techniques. Studies employing various spectroscopic and electrochemical methods have provided insights into the nature and mechanisms of this binding.

Spectrophotometric and Electrochemical Investigation of DNA Binding

Spectrophotometric and electrochemical techniques are valuable tools for investigating the binding of compounds like this compound to DNA. UV-Vis spectrophotometry studies on the interaction of Methyl Violet 2B (MV) with DNA have revealed a hypochromic effect, indicating a decrease in absorbance with increasing DNA concentration. While significant shifts in the spectral band maximum may not always be observed, the hypochromic effect is a key indicator of complex formation between MV and DNA. cuni.czresearchgate.net

Electrochemical methods, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), also provide evidence of MV-DNA interaction. The presence of DNA in a solution containing MV leads to a decrease in the peak current of MV. researchgate.netresearchgate.net Additionally, a shift in the peak potential to more positive values can be observed. researchgate.netresearchgate.net These changes in voltammetric behavior are indicative of the formation of a supramolecular complex between MV and DNA. researchgate.net Studies using CV have shown that the electrochemical reduction of both free MV and the DNA-MV complex is an irreversible process. researchgate.net

Intercalation Mechanisms and DNA Quantification

The interaction between this compound and DNA is understood to involve several binding modes, potentially including intercalation or binding within the DNA minor or major groove, followed by electrostatic interaction. cuni.cz Intercalation involves the insertion of planar aromatic molecules between adjacent DNA base pairs, leading to structural changes in the DNA helix such as unwinding and elongation. nih.govmdpi.com Electrostatic interaction arises from the attraction between the positively charged dye molecules and the negatively charged phosphate (B84403) backbone of DNA. cuni.czelectrochemsci.org

The observed changes in the electrochemical signal of this compound upon binding to DNA, specifically the decrease in peak current, have been utilized for the quantitative determination of DNA in aqueous solutions. researchgate.netresearchgate.net This inverse relationship between the dye's peak current and the concentration of DNA allows for the development of sensitive analytical methods for DNA quantification. researchgate.netresearchgate.net

Studies have also aimed to determine the binding constant and stoichiometry of the Methyl Violet-DNA interaction. For Methyl Violet 2B, the binding ratio with DNA base pairs has been evaluated as 1:1. researchgate.net Binding constants have been determined using both UV-Vis spectrophotometry and voltammetric methods, yielding comparable values. researchgate.net

MethodBinding Constant (K)Binding Ratio (MV:DNA base pairs)
UV-Vis Spectrophotometry(6.0 ± 1.4) × 10⁴Not specified in this result
DPV (Constant MV, Changing DNA)(6.5 ± 0.1) × 10⁴1:1
DPV (Constant DNA, Changing MV)(4.6 ± 0.3) × 10⁴1:1

Effects on Reduction Mechanisms

The presence of DNA influences the electrochemical reduction mechanism of this compound. In the absence of DNA, the electrochemical reduction of Methyl Violet 2B can be controlled by both adsorption and diffusion. cuni.cz However, in the presence of DNA, the reduction becomes primarily diffusion-controlled, suggesting the formation of a DNA-MV complex that alters the accessibility or behavior of the dye at the electrode surface. cuni.czresearchgate.netresearchgate.net The formation of this supramolecular complex affects the peak current and potential, further supporting the notion of a significant interaction that modifies the dye's electrochemical properties. researchgate.netresearchgate.net

Microbiological Research Applications

This compound and its related compounds are widely used in microbiology, primarily as stains for visualizing and differentiating microorganisms.

Bacterial Staining and Classification (Gram's Method)

One of the most significant applications of Methyl Violet, particularly Crystal Violet (Methyl Violet 10B), is its role as the primary stain in Gram's method of bacterial staining. wikipedia.orgbiognost.comrxchemicals.comnih.govcarleton.edumicrobeonline.comresearchgate.netwikipedia.org Developed by Hans Christian Gram, this technique is a cornerstone of bacterial identification and classification, dividing bacteria into two major groups: Gram-positive and Gram-negative. nih.govcarleton.eduresearchgate.netwikipedia.org

The principle of Gram staining relies on the differences in the cell wall composition between these two groups. Gram-positive bacteria possess a thick layer of peptidoglycan, while Gram-negative bacteria have a much thinner peptidoglycan layer and a higher lipid content in their cell envelope. nih.govcarleton.edumicrobeonline.comwikipedia.org

In the Gram staining procedure, Crystal Violet is applied to a heat-fixed bacterial smear, staining all bacterial cells purple or blue. nih.govcarleton.edumicrobeonline.com A mordant, Gram's iodine solution, is then added, which forms a large complex with the crystal violet within the cells. nih.govcarleton.edumicrobeonline.com Subsequently, a decolorizing agent, typically a mixture of ethanol (B145695) and acetone, is used. nih.govmicrobeonline.com This step is crucial for differentiation. The solvent dehydrates the thick peptidoglycan layer of Gram-positive bacteria, causing the pores to shrink and trapping the crystal violet-iodine complex within the cell wall. nih.govcarleton.edu In contrast, the solvent dissolves the lipid outer membrane of Gram-negative bacteria, and the thin peptidoglycan layer is unable to retain the crystal violet-iodine complex, allowing the dye to wash out. nih.govcarleton.edumicrobeonline.comwikipedia.org Finally, a counterstain, such as safranin or basic fuchsin, is applied, which stains the decolorized Gram-negative bacteria pink or red, while the Gram-positive bacteria retain the dark violet color of the primary stain. nih.govcarleton.eduwikipedia.org

Differentiation of Microbial Species

Beyond the broad classification by Gram staining, this compound and its variants are also employed for the differentiation of specific microbial species. chemimpex.combiognost.com Methyl Violet 2B, for instance, has been used as a selective agent to differentiate Klebsiella pneumoniae from Enterobacter aerogenes and other Gram-negative pathogens. macsenlab.comebi.ac.ukresearchgate.net This differentiation can be based on colonial morphology when grown on media containing the dye. ebi.ac.ukresearchgate.net The selective inhibitory properties of Methyl Violet against certain bacteria, while permitting the growth of others, contribute to its value in developing selective media for isolating specific microbial groups. researchgate.net

Antibacterial and Antifungal Properties (Mechanistic Investigations)

This compound is utilized in microbiological studies for differentiating various types of bacteria chemimpex.com. The related compound, Crystal Violet (Gentian Violet), has demonstrated antibacterial and antifungal properties wikipedia.orgarkajainuniversity.ac.intubitak.gov.tr. Investigations into the mechanisms of action of Crystal Violet (Gentian Violet) suggest interactions with bacterial cell walls and DNA, as well as the potential to inhibit enzymes such as NADPH oxidases and mitochondrial thioredoxin 2 researchgate.net. These interactions are thought to contribute to its antimicrobial effects researchgate.net. Studies have shown Crystal Violet (Gentian Violet) to be effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, and moderately effective against Gram-negative bacteria tubitak.gov.tr. Antifungal activity has been observed against Candida albicans tubitak.gov.trresearchgate.netchemimpex.com.

MicroorganismCompound StudiedMinimum Inhibitory Concentration (MIC) or SensitivitySource
Staphylococcus aureusCrystal Violet (Gentian Violet)Effective / 100% sensitive tubitak.gov.trchemimpex.commedchemexpress.com
Streptococcus speciesCrystal Violet (Gentian Violet)Very effective tubitak.gov.tr
Pseudomonas aeruginosaCrystal Violet (Gentian Violet)Moderately effective / 20% sensitive tubitak.gov.trchemimpex.commedchemexpress.com
Escherichia coliCrystal Violet (Gentian Violet)500 ppm chemimpex.com
Candida albicansCrystal Violet (Gentian Violet)Very effective / 100 ppm tubitak.gov.trresearchgate.netchemimpex.com

Histological and Cytological Staining Research

This compound is widely utilized in histology and microbiology for staining biological tissues and cells, enabling the visualization of cellular structures and processes chemimpex.comscience.gov. Its ability to bind to nucleic acids and proteins enhances its effectiveness in diagnostic applications chemimpex.com. The related compound, Crystal Violet (Gentian Violet), is a common biological and histological stain wikipedia.orgarkajainuniversity.ac.inchemicalbook.comresearchgate.netresearchgate.netnih.govchemsupply.com.au.

Visualization of Cellular Structures

This compound is employed for visualizing cellular structures under a microscope chemimpex.comscience.gov. Crystal Violet (Gentian Violet) staining is used to enhance the visibility and differentiate cellular forms and arrangements chemicalbook.comresearchgate.netnih.gov. It aids in highlighting and contrasting certain cellular elements, such as nuclei and cytoplasm researchgate.net.

Staining of Adherent Cell Nuclei and Tissue Sections

This compound is used in staining biological tissues and cells chemimpex.comscience.gov. Crystal Violet (Gentian Violet) is commonly used to stain the nuclei of adherent cells wikipedia.orgchemicalbook.comresearchgate.netnih.govchemsupply.com.au. In this application, Crystal Violet functions as an intercalating dye, allowing for the quantification of DNA, which is proportional to the number of cells wikipedia.orgnih.govchemsupply.com.au. It is also utilized as a tissue stain in the preparation of light microscopy sections wikipedia.orgnih.gov.

Toxicological and Genotoxicological Studies

Toxicological and genotoxicological research on highly methylated violet dyes, primarily focusing on the related compound Crystal Violet (Gentian Violet), has raised concerns regarding their potential health and environmental impacts. While one source indicates this compound has a low toxicity profile compared to other synthetic dyes chemimpex.comscience.gov, the findings for the related salt form present a different perspective.

Mutagenic and Carcinogenic Potential Investigations

Crystal Violet (Gentian Violet), the related salt, has been reported as a mutagen and clastogen tubitak.gov.tromicsonline.orgwestliberty.edu. Investigations into the mutagenic and carcinogenic potential of Crystal Violet (Gentian Violet) have been conducted, primarily through animal studies wikipedia.orgarkajainuniversity.ac.intubitak.gov.trresearchgate.netresearchgate.netomicsonline.orgwestliberty.eduuot.edu.lyresearchgate.netresearchgate.netalphachemika.coemanresearch.org. Studies in rodents, including mice and rats, have indicated a potential link between exposure to Crystal Violet (Gentian Violet) and an increased incidence of tumors in various organs, particularly following dietary or oral administration wikipedia.orgarkajainuniversity.ac.inwestliberty.eduuot.edu.lyresearchgate.netalphachemika.co. Methyl Violet 2B (Basic Violet 1), another related compound, has also been mentioned in the context of potential carcinogenicity and mutagenicity uot.edu.lyemanresearch.orgnih.gov.

Compound StudiedSpeciesRoute of ExposureDose Levels (approximate)Key Carcinogenicity FindingsSource
Gentian Violet (Crystal Violet)MiceDietary0, 100, 300, 600 ppmIncreased incidence of hepatocellular carcinoma and tumors in other organs (females more susceptible) arkajainuniversity.ac.inresearchgate.netalphachemika.co
Gentian Violet (Crystal Violet)RatsOralVariousIncreased incidence of thyroid cancer and mononuclear cell leukemia (in one study) tubitak.gov.trwestliberty.eduepstem.net

Impact on Human Health and Ecosystems

The potential impact of Crystal Violet (Gentian Violet) on human health is primarily associated with concerns about carcinogenicity, largely based on findings from animal studies wikipedia.orgresearchgate.netresearchgate.netomicsonline.orgwestliberty.eduuot.edu.lyresearchgate.netalphachemika.conih.gov. Although human data are limited, the compound can cause irritation and damage, particularly to the eyes and mucous membranes researchgate.netuot.edu.lyresearchgate.netnih.govmdpi.com.

The impact on ecosystems is also a subject of research. Crystal Violet (Gentian Violet) is considered highly toxic to aquatic organisms and can persist in aquatic environments arkajainuniversity.ac.intubitak.gov.trmedchemexpress.comomicsonline.orguot.edu.lyresearchgate.netmdpi.com. Its presence in wastewater from industrial sources, such as textile dyeing, poses environmental concerns arkajainuniversity.ac.intubitak.gov.trmedchemexpress.comomicsonline.orgresearchgate.net. This compound has been suggested for potential use in environmental monitoring to detect pollutants science.gov.

Advanced Materials Science and Engineering Applications

Dye Laser Performance Research

The optical properties of organic dyes like Methyl Violet B base make them suitable for use as gain media in dye lasers. Research has investigated the performance of this compound, often in mixtures with other dyes, in improving laser characteristics.

Distributed Feedback Dye Lasers (DFDL) with this compound Mixtures

Studies have explored the performance of distributed feedback dye lasers (DFDLs) utilizing mixtures of this compound with other laser dyes, such as rhodamine B (RhB) or sulforhodamine B and crystal violet. worldscientific.comworldscientific.comresearchgate.netiphy.ac.cngoogle.comresearchgate.net These mixtures have been incorporated into various media, including solid polymeric matrices like methyl methacrylate (B99206) (MMA) and liquid solutions. worldscientific.comworldscientific.comresearchgate.netiphy.ac.cn DFDLs are characterized by their mirrorless configuration, where laser action is provided by Bragg reflection from a grating structure within the gain medium, offering advantages like broad tunability and narrow band output. worldscientific.comresearchgate.net Research has evaluated the output powers of DFDLs employing these dye mixtures under varying pump powers and acceptor concentrations. worldscientific.comworldscientific.comresearchgate.net

Energy Transfer Mechanisms in Dye Lasers

Energy transfer between different dye molecules in a mixture is a key mechanism investigated to enhance laser efficiency and extend the tuning range. worldscientific.comiphy.ac.cnsavap.org.pk In mixtures containing this compound and a donor dye like rhodamine B, the donor molecules absorb pump energy and transfer it to the acceptor dye molecules (this compound), which then become excited and can contribute to laser emission. iphy.ac.cnresearchgate.net This energy transfer can be both radiative and non-radiative (Förster resonance energy transfer). iphy.ac.cnresearchgate.net The spectral overlap between the fluorescence emission of the donor dye and the absorption spectra of the acceptor dye is crucial for efficient energy transfer. researchgate.net Studies have modeled and experimentally evaluated the characteristics of energy transfer in DFDLs using rate equations that account for different types of energy transfer. iphy.ac.cn

Laser Efficiency and Wavelength Tunability Studies

Research has focused on assessing the slope efficiency and wavelength tunability of dye lasers incorporating this compound mixtures in different media. worldscientific.comworldscientific.comresearchgate.net Experiments have measured the output energy of DFDLs at the emission peaks of both donor and acceptor dyes for various pump powers and concentrations. worldscientific.comiphy.ac.cn Wavelength tunability is achieved by varying parameters such as the period of the gain modulation in the laser medium. iphy.ac.cn Studies have reported achieving wavelength tunability in specific ranges using this compound in mixtures within polymeric matrices and liquid media. worldscientific.comresearchgate.net

An example of research findings on laser performance is presented in the following table, illustrating the slope efficiency in different media:

MediumSlope Efficiency (Experimental)Slope Efficiency (Theoretical)
Liquid Medium28% worldscientific.com27% worldscientific.com
Polymeric Matrix28% worldscientific.com27% worldscientific.com

Studies have also shown wavelength tunability ranges, such as 570–635 nm in liquid medium and up to 652 nm in polymeric matrix. worldscientific.comresearchgate.net

Integration in Nanomaterials for Enhanced Functionality

Methyl Violet, including forms related to this compound, has been involved in research concerning its interaction with nanomaterials, primarily in the context of environmental remediation and sensing. While some studies focus on the removal of the dye by nanomaterials, others hint at the potential for enhanced functionality through their integration. Nanocomposites have been explored for modifying electrodes to detect specific molecules, an area where dyes like Methyl Violet could play a role. nih.gov The integration of dyes with nanomaterials can lead to materials with enhanced photocatalytic activity or adsorption capabilities for pollutant removal from water. nih.govacs.orgbwise.krrsc.orgacs.org

Forensic Science Applications (Ink Analysis and Dating)

Methyl Violet and its related compounds are common components in inks, particularly in blue and violet ballpoint pen inks. sciendo.com140.122.64isca.me The analysis of these dyes and their degradation products is a crucial aspect of forensic ink analysis and dating. sciendo.com140.122.64isca.menauss.edu.saresearchgate.net

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE), are widely used to separate and identify the different components of ink, including Methyl Violet dyes and their demethylated degradation products. sciendo.com140.122.64isca.menauss.edu.saresearchgate.netgrafiati.com The aging of ink on a document involves various physical and chemical changes, including the degradation of colorants like Methyl Violet. isca.menauss.edu.saresearchgate.net This degradation, often through demethylation, results in the formation of products with different molecular weights. 140.122.64nauss.edu.saresearchgate.netgrafiati.com

Forensic scientists can use the changes in the ratio of the parent Methyl Violet dyes to their degradation products over time to estimate the age of ink entries. sciendo.comisca.meresearchgate.net Different forms of Methyl Violet, such as tetramethyl, pentamethyl, and hexamethyl pararosanilins (Methyl Violet 2B, 6B, and 10B/Crystal Violet), are present in inks, and their relative proportions and degradation rates can provide valuable information for dating. 140.122.64grafiati.com

Water Quality Assessment (Pollutant Detection)

Methyl Violet dyes are significant water pollutants due to their extensive use in various industries such as textiles, paper, and plastics. nih.govmdpi.com Their presence in wastewater poses environmental concerns due to their toxicity. nih.govmdpi.comwikipedia.orgmdpi.com

Assessing the quality of water involves detecting and quantifying pollutants like Methyl Violet. Various methods have been developed for the removal and detection of Methyl Violet from aqueous solutions. nih.govacs.orgacs.orgmdpi.commdpi.com While many studies focus on using adsorbents or photocatalytic methods to remove the dye nih.govacs.orgacs.orgmdpi.commdpi.com, the ability to detect its presence is fundamental to water quality assessment. This compound can be utilized in environmental monitoring to help detect certain pollutants and contaminants in aquatic environments. chemimpex.com Techniques for assessing the discoloration or degradation of Methyl Violet in water, such as using UV-Visible spectrophotometry to measure absorbance changes, are indicative of its presence and the effectiveness of treatment methods. nih.govmdpi.com

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations in Adsorption Processes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. In the context of Methyl Violet B base, MD simulations can be used to model its adsorption onto various surfaces. These simulations help in understanding the diffusion of dye molecules, their orientation on the adsorbent surface, and the forces driving the adsorption process. Studies involving molecular dynamics simulations have been conducted to define the interaction of molecules and find optimal orientations for complex formation, which is relevant to understanding adsorption mechanisms. crescent.education While specific MD studies solely focused on "this compound" adsorption were not extensively detailed in the search results, related studies on similar organic dyes and the general application of MD in adsorption processes provide a framework for its relevance. For instance, MD simulations have been used in conjunction with other computational methods to study the behavior of organic dyes in various environments. science.gov

Monte Carlo (MC) Simulations in Adsorption Processes

Monte Carlo (MC) simulations are statistical methods used to model complex systems by employing random sampling. In adsorption studies, MC simulations can be used to determine the equilibrium distribution of adsorbate molecules on an adsorbent surface. This method is useful for calculating adsorption isotherms and understanding the thermodynamics of the adsorption process. MC simulations, alongside MD, are utilized to define molecular interactions and determine favorable molecular orientations for complex formation, which is pertinent to adsorption studies. crescent.education Research indicates the application of MC simulations in understanding the behavior of organic dyes and their interactions. researchgate.netresearchgate.netscience.gov The application of MC simulations in conjunction with other methods, such as the kriging method, has been shown to be effective in estimating system properties, which could be applied to adsorption systems involving this compound. researchgate.net

First-Principles Calculations for Interaction Mechanisms (e.g., HOMO/LUMO levels)

First-principles calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules without resorting to experimental data. These calculations can provide insights into the interaction mechanisms of this compound by determining parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is related to the molecule's reactivity and electronic transitions. First-principles calculations, sometimes combined with techniques like X-ray absorption spectroscopy, are used to investigate the electronic structure of dyes and understand transitions. science.govscience.gov Studies on related organic dyes have utilized DFT calculations to determine HOMO and LUMO levels and their band gaps, which is directly applicable to understanding the electronic properties and interaction mechanisms of this compound. crescent.educationscience.govresearchgate.netresearchgate.net These calculations can help explain charge transfer phenomena and the molecule's behavior in different chemical environments.

Band Gap Calculations in Photocatalysis Mechanisms

Photocatalysis is a process that uses light energy to drive chemical reactions, often employed for the degradation of organic pollutants like dyes. Understanding the electronic band gap of both the photocatalyst material and the dye molecule is crucial for elucidating the mechanism of photocatalytic degradation. For photocatalysis to occur efficiently, the band gap energy of the photocatalyst must be suitable for absorbing the incident light, and the energy levels should align appropriately with the redox potentials of the dye molecule. While direct band gap calculations specifically for this compound in the context of photocatalysis were not prominently found, studies on the photocatalytic degradation of similar dyes like Crystal Violet using various photocatalysts (e.g., TiO2, CuO nanoparticles, Zn(II) MOF) highlight the importance of band gap considerations in these processes. crescent.educationscience.govresearchgate.netscience.gov The band gap of photocatalytic materials is often calculated or experimentally determined to understand their activity. crescent.educationscience.govscience.gov Theoretical calculations, including those determining molecular band gaps, are correlated with experimental findings in photocatalytic degradation studies of organic dyes. science.gov

Kinetic and Thermodynamic Modeling of Reaction Pathways

Kinetic and thermodynamic modeling are essential for understanding the rates and spontaneity of chemical processes involving this compound, such as adsorption or degradation. Kinetic models describe how the reaction rate changes over time and with varying conditions, while thermodynamic models provide information about the energy changes and equilibrium of the process. Studies on the adsorption of Crystal Violet, a closely related compound, onto various adsorbents have extensively utilized kinetic and isotherm models like pseudo-first-order, pseudo-second-order, Langmuir, Freundlich, and Temkin to analyze experimental data. science.govresearchgate.netnih.govrazi.ac.irmdpi.com These models help determine parameters such as adsorption capacity, rate constants, and activation energy. Thermodynamic studies, often involving the calculation of Gibbs free energy (∆Gº), enthalpy change (∆Hº), and entropy change (∆Sº), are performed to assess the spontaneity and energy requirements of the adsorption process. science.govresearchgate.netrazi.ac.ir For instance, the adsorption of Crystal Violet has been found to be spontaneous and endothermic on certain adsorbents based on thermodynamic parameters. science.govrazi.ac.ir Kinetic modeling has also been applied to the degradation of Crystal Violet, with studies indicating that the degradation kinetics can follow models like the Langmuir-Hinshelwood rate law or first-order kinetics depending on the degradation method and catalyst used. researchgate.net

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Remediation Technologies

The development of novel and sustainable remediation technologies for Methyl Violet B base and related dyes is a significant area of future research. Current methods for dye removal from wastewater include biological treatment, coagulation-flocculation, adsorption, chemical oxidation and reduction, membrane filtration, and photocatalytic degradation. researchgate.netresearchgate.netneptjournal.com While various methods exist, there is a need for more efficient, environmentally acceptable, and cost-effective approaches. researchgate.net

Future research directions include exploring and optimizing various advanced oxidation processes (AOPs), such as UV/Cu²⁺/peroxydisulfate systems, which have shown high degradation rates for methyl violet. iwaponline.com Biosorption using sustainable and low-cost materials like brown seaweed biomass and biomaterials prepared from plant seeds is another promising area, with studies demonstrating high adsorption capacities. mdpi.comnih.gov The use of modified materials, such as magnetic composites and halloysite (B83129) nanoclay, as adsorbents is also being investigated to enhance removal efficiency. researchgate.netnih.govmdpi.com

Further research is needed to investigate the scalability of these technologies and their effectiveness on a wider range of contaminants. mdpi.com Exploring the practical application of treated textile wastewater, potentially for purposes like producing concrete blocks, is also an emerging area. taylorandfrancis.com

In-depth Mechanistic Understanding of Biological Interactions

A deeper mechanistic understanding of the biological interactions of this compound is essential for assessing its ecological impact and developing bioremediation strategies. Methyl violet dyes can prevent photosynthesis and inhibit bacterial growth. mdpi.com They are considered toxic and potentially carcinogenic, posing risks to human health and aquatic organisms. researchgate.netmdpi.com

Future research should focus on elucidating the specific mechanisms by which this compound interacts with various biological systems, including microorganisms, plants, and aquatic life. This includes understanding the cellular uptake, metabolic pathways, and toxic effects at the molecular level. Research into the natural adaptation responses of microorganisms to dyes and how these can be facilitated for remediation is also a key area. researchgate.net Studies on the adsorption mechanisms of dyes by biosorbents, including the roles of functional groups and interaction forces like electrostatic interaction and hydrogen bonding, contribute to this understanding. mdpi.comnih.govd-nb.info

Advanced Characterization Techniques for Complex Mixtures and Trace Analysis

Advanced characterization techniques are crucial for analyzing complex mixtures containing this compound and for its trace analysis in environmental samples. Methyl violet dyes are often found as mixtures of different methylated pararosanilins, and historical samples can also contain benzylated compounds. wikipedia.orgwikipedia.orgresearchgate.net

Future research should focus on developing and applying sophisticated analytical methods for the separation, identification, and quantification of this compound and its related compounds in various matrices. Techniques such as UHPLC-PDA-HRMS have been applied to study the compositional variability of historical methyl violet dyes. researchgate.net Further development and application of techniques like GC-MS are important for identifying degradation by-products. neptjournal.comiwaponline.com Advanced techniques are also needed for characterizing the properties of adsorbents used in remediation, such as SEM, EDX, XPS, TGA, and FTIR. mdpi.comnih.goviwaponline.comresearchgate.net These techniques provide insights into the surface morphology, elemental composition, thermal stability, and functional groups of the materials, which are crucial for understanding adsorption mechanisms. mdpi.comnih.govd-nb.info

Elucidation of Degradation Pathways and Metabolite Toxicity

Elucidating the degradation pathways of this compound and assessing the toxicity of its metabolites are critical for understanding its environmental fate and impact. Methyl violet can undergo degradation through various processes, including chemical bleaching, biodegradation, and photodegradation. wikipedia.org Studies have investigated the degradation of methyl violet using methods like the Fenton process and plasma bubbling arrays. wikipedia.orgmdpi.com

Future research should aim to comprehensively map the degradation pathways of this compound under different environmental conditions and remediation processes. Identifying and characterizing the intermediate degradation products is crucial, as some metabolites may be more toxic than the parent compound. Techniques like GC-MS are valuable for identifying these by-products. neptjournal.comiwaponline.com Toxicity evaluations of the degradation products, for instance, using germination experiments, are essential to confirm the effectiveness of remediation in reducing environmental risks. mdpi.com Understanding the role of different active species, such as superoxide (B77818) radicals and ozone, in degradation processes is also an important area of study. mdpi.com

Integration of Computational and Experimental Approaches for Predictive Modeling

Integrating computational and experimental approaches is an emerging area for predictive modeling of the behavior and fate of this compound in the environment and during remediation. Computational methods can provide insights into adsorption mechanisms, degradation pathways, and biological interactions at the molecular level.

Future research should focus on developing and refining computational models, such as molecular modeling (MD) and Monte Carlo (MC) simulations, to predict the adsorption behavior of this compound on different materials. nih.gov These models can complement experimental studies by providing a molecular-level understanding of the interactions between the dye molecules and the adsorbent surfaces. nih.gov Computational chemistry can also be used to predict the stability and reactivity of this compound and its potential degradation products, helping to elucidate degradation pathways. Furthermore, integrating computational fluid dynamics (CFD) with experimental data can aid in optimizing remediation reactor designs and predicting their performance. Response surface methodology (RSM) is an example of a modeling approach used to optimize degradation parameters based on experimental results. mdpi.com

Q & A

Q. What are the critical safety protocols for handling Methyl Violet B in laboratory settings?

Methyl Violet B requires strict adherence to safety measures due to its acute toxicity (oral LD50: 420 mg/kg in rats) and potential for severe eye damage (H318) . Key protocols include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods or local exhaust systems to avoid inhalation of dust .
  • Waste Disposal: Collect contaminated materials and dispose via approved hazardous waste facilities to prevent environmental release (H410) .
  • Emergency Procedures: For eye exposure, flush with water for 15+ minutes and seek immediate medical attention .

Q. How should Methyl Violet B be characterized to confirm purity and structural identity?

Characterization requires a multi-technique approach:

  • Spectroscopic Analysis: UV-Vis spectroscopy (λmax ~584 nm in aqueous solutions) and FT-IR to identify functional groups (e.g., aromatic C-H stretching at 3050 cm⁻¹) .
  • Chromatography: HPLC or TLC to assess purity, with comparisons to certified reference standards .
  • Elemental Analysis: Validate molecular composition (C₂₄H₂₉ClN₃) through combustion analysis, ensuring ≤1% deviation from theoretical values .

Q. What are the best practices for documenting Methyl Violet B experiments in lab notebooks?

Follow guidelines for scientific rigor and reproducibility:

  • Detailed Entries: Record reagent concentrations, reaction times, pH, and temperature .
  • Data Traceability: Cross-reference raw data (e.g., absorbance readings) with analysis software outputs .
  • Error Logging: Note deviations (e.g., unexpected color changes) and corrective actions to aid troubleshooting .

Advanced Research Questions

Q. How can adsorption mechanisms of Methyl Violet B be systematically studied?

Adsorption studies should evaluate:

  • Isotherm Models: Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surfaces) models. For Methyl Violet B on perlite, Langmuir fits better (R² >0.98), suggesting physisorption .
  • Variable Optimization: Test pH (optimal range: 6–9), temperature (ΔH°: 15–25 kJ/mol for physisorption), and adsorbent dosage .
  • Competitive Adsorption: Introduce ions (e.g., Na⁺, Ca²⁺) to assess interference with methyl violet binding .

Q. How can contradictions in adsorption efficiency data be resolved?

Contradictions often arise from variable control or model misapplication:

  • Replicate Experiments: Conduct triplicate trials to identify outliers (e.g., ±5% deviation in qₑ values) .
  • Model Validation: Use statistical tools (e.g., chi-square test) to confirm isotherm suitability .
  • Material Characterization: Compare adsorbent properties (e.g., BET surface area, SEM morphology) across studies to explain efficiency disparities .

Q. What computational methods are suitable for modeling Methyl Violet B interactions?

Combine molecular dynamics (MD) and density functional theory (DFT):

  • MD Simulations: Predict diffusion coefficients in aqueous solutions and binding affinities to substrates (e.g., silica surfaces) .
  • DFT Calculations: Analyze charge distribution and HOMO-LUMO gaps to identify reactive sites for degradation or adsorption .

Q. How can researchers validate novel synthesis methods for Methyl Violet B derivatives?

Validation requires:

  • Comparative Analysis: Benchmark against established protocols (e.g., Friedel-Crafts alkylation yields) .
  • Purity Checks: Use NMR (¹H/¹³C) and mass spectrometry to confirm derivative structures and rule out byproducts .
  • Biological Testing: Assess cytotoxicity (e.g., IC50 in cell lines) to verify functional efficacy .

Methodological Guidance

Q. How to design a robust experimental framework for Methyl Violet B photodegradation studies?

  • Control Variables: Fix light intensity (e.g., 450 nm LED), catalyst loading (e.g., 1 g/L TiO₂), and initial dye concentration (10–50 ppm) .
  • Kinetic Analysis: Apply pseudo-first-order models to degradation rate data (k ≈ 0.05 min⁻¹ for UV/TiO₂ systems) .
  • Byproduct Identification: Use LC-MS to track intermediate compounds (e.g., N-demethylated products) .

Q. What strategies mitigate batch-to-batch variability in Methyl Violet B experiments?

  • Standardized Protocols: Precisely control reaction conditions (e.g., 25°C ± 0.5°C, stirring at 300 rpm) .
  • Quality Control: Implement internal standards (e.g., methylene blue) to calibrate analytical instruments .
  • Supplier Audits: Source reagents from vendors with certified purity (≥98%) and batch-specific COAs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Violet B base
Reactant of Route 2
Reactant of Route 2
Methyl Violet B base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.